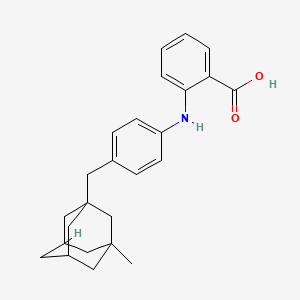
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid is a complex organic compound that belongs to the class of anthranilic acids Anthranilic acids are aromatic acids characterized by the presence of an amino group attached to a benzene ring, which is also substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of anthranilic acid derivatives with adamantylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
科学的研究の応用
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid involves its interaction with specific molecular targets and pathways. The adamantylmethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.
類似化合物との比較
Similar Compounds
Anthranilic Acid: The parent compound, which lacks the adamantylmethyl group.
Fenamic Acid: Another derivative of anthranilic acid, used as a nonsteroidal anti-inflammatory drug (NSAID).
N-Phenylanthranilic Acid: A related compound with a phenyl group instead of the adamantylmethyl group.
Uniqueness
N-(4-(3-Methyl-1-adamantylmethyl)phenyl) anthranilic acid is unique due to the presence of the adamantylmethyl group, which imparts enhanced stability, lipophilicity, and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other anthranilic acid derivatives.
特性
CAS番号 |
34701-96-7 |
|---|---|
分子式 |
C25H29NO2 |
分子量 |
375.5 g/mol |
IUPAC名 |
2-[4-[(3-methyl-1-adamantyl)methyl]anilino]benzoic acid |
InChI |
InChI=1S/C25H29NO2/c1-24-11-18-10-19(12-24)15-25(14-18,16-24)13-17-6-8-20(9-7-17)26-22-5-3-2-4-21(22)23(27)28/h2-9,18-19,26H,10-16H2,1H3,(H,27,28) |
InChIキー |
RLZKVDJTLMDUGA-UHFFFAOYSA-N |
正規SMILES |
CC12CC3CC(C1)CC(C3)(C2)CC4=CC=C(C=C4)NC5=CC=CC=C5C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















